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Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

Get Quote

For Researchers, Scientists, and Drug Development Professionals

BAY-184 is a potent and selective, orally active inhibitor of the lysine acetyltransferases KAT6A

and KAT6B.[1][2] These enzymes play a crucial role in chromatin regulation by acetylating

histone lysine residues, and their dysregulation is implicated in various cancers.[3][4][5][6][7]

This technical guide provides a comprehensive overview of the in vitro characterization of BAY-
184, including its biochemical and cellular activity, selectivity profile, and the methodologies

used for its evaluation.

Biochemical Activity and Selectivity
BAY-184 demonstrates potent inhibition of both KAT6A and KAT6B. Its selectivity was

assessed against other members of the MYST family of histone acetyltransferases (HATs) and

the related p300 HAT.

Table 1: Biochemical Activity and Selectivity of BAY-184
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Target IC50 (nM)

KAT6A 71

KAT6B 83

KAT5 14,300

KAT7 1,070

KAT8 >10,000

p300 >10,000

Data compiled from multiple sources.[3][8]

Furthermore, BAY-184 exhibited high selectivity when screened against a panel of 366

kinases, with no significant inhibition observed at a concentration of 10 µM.[1][8]

Cellular Activity
The cellular activity of BAY-184 was evaluated in various cancer cell lines, particularly in

models dependent on Estrogen Receptor (ER) activity, which is regulated by KAT6A.

Table 2: Cellular Activity of BAY-184

Assay Cell Line IC50 (nM)

Proliferation Assay ZR-75-1 (Breast Cancer) 130

H3K23 Acetylation HTRF

Assay
ZR-75-1 (Breast Cancer) 670

ER Target Gene Reporter

Assay
MVLN (MCF-7 derivative) 168

Data compiled from multiple sources.[1][8]

Treatment of ZR-75-1 cells with BAY-184 led to a rapid and sustained decrease in histone H3

lysine 23 acetylation (H3K23ac), a key downstream marker of KAT6A activity. This was
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followed by a reduction in ERα protein levels.[8]

Signaling Pathway of BAY-184 Action
BAY-184 inhibits KAT6A and KAT6B, which are critical enzymes in the acetylation of histone H3

at lysine 23 (H3K23). This acetylation is an important epigenetic mark that regulates gene

transcription. In estrogen receptor-positive (ER+) breast cancer cells, KAT6A activity is linked to

the expression of the estrogen receptor alpha (ERα). By inhibiting KAT6A/B, BAY-184 reduces

H3K23 acetylation, leading to a downstream decrease in ERα levels and subsequent inhibition

of ERα transcriptional activity. This ultimately results in reduced proliferation of ER-dependent

breast cancer cells.
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Caption: Signaling pathway of BAY-184 in ER+ breast cancer cells.

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

Biochemical KAT6A Time-Resolved Fluorescence
Energy Transfer (TR-FRET) Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of KAT6A.
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Assay Principle: The assay measures the acetylation of a biotinylated histone H4-derived

peptide substrate by recombinant His-tagged KAT6A. The acetylated product is detected by

a europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin (APC)

conjugate, which results in a FRET signal.

Procedure:

Recombinant human His-tagged KAT6A protein is incubated with the synthetic Histone H4

peptide substrate.

BAY-184 or control compounds are added in a dose-response manner.

The reaction is initiated by the addition of Acetyl-CoA.

After incubation, the detection reagents (europium-labeled antibody and streptavidin-APC)

are added.

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response

curves.

Biochemical TR-FRET Assay Workflow

1. Incubation:
- Recombinant KAT6A

- Biotinylated H4 Peptide
- BAY-184 (Test Compound)

2. Reaction Initiation:
Add Acetyl-CoA

3. Detection:
- Add Eu-Ab & SA-APC

- Incubate

4. Measurement:
Read TR-FRET Signal

5. Analysis:
Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the biochemical TR-FRET assay.

Cellular H3K23 Acetylation Homogeneous Time-
Resolved Fluorescence (HTRF) Assay
This assay measures the level of a specific histone acetylation mark within cells following

compound treatment.
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Assay Principle: This is a sandwich immunoassay performed in cell lysates. An antibody

labeled with a donor fluorophore (e.g., Europium cryptate) binds to a histone mark, while a

second antibody labeled with an acceptor fluorophore (e.g., d2) binds to another epitope on

the same histone. Proximity of the donor and acceptor upon binding leads to a FRET signal.

Procedure:

ZR-75-1 cells are seeded in microplates and allowed to adhere.

Cells are treated with a concentration series of BAY-184 or control compounds for a

specified time.

The cells are then lysed using a specific lysis buffer.

The cell lysate is incubated with the HTRF antibody pair specific for H3K23ac.

The HTRF signal is read on a compatible plate reader.

IC50 values are determined by plotting the signal against the compound concentration.

Cell Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines.

Assay Principle: The assay measures the number of viable cells after a period of exposure to

the test compound. This can be done using various methods, such as measuring ATP

content (e.g., CellTiter-Glo®) or metabolic activity (e.g., resazurin reduction).

Procedure:

ZR-75-1 cells are seeded in 96-well or 384-well plates.

After overnight incubation, cells are treated with a serial dilution of BAY-184.

The plates are incubated for a period of 3 to 6 days.

A viability reagent (e.g., CellTiter-Glo®) is added to each well.
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The luminescence or fluorescence signal, which is proportional to the number of viable

cells, is measured.

IC50 values are calculated from the resulting dose-response curves.

Cell Proliferation Assay Workflow

1. Seed Cells
(e.g., ZR-75-1)

2. Add BAY-184
(Dose-Response)

3. Incubate
(3-6 days)

4. Add Viability Reagent
(e.g., CellTiter-Glo)

5. Measure Signal
(Luminescence)

6. Calculate IC50

Click to download full resolution via product page

Caption: General workflow for a cell proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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